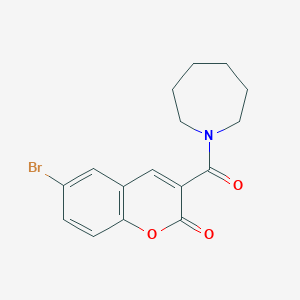

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one

Description

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the azepane ring and the bromine atom in the structure of this compound makes it an interesting subject for research in various fields.

Properties

IUPAC Name |

3-(azepane-1-carbonyl)-6-bromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCOLCNEYMERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one typically involves the reaction of a chromenone derivative with an azepane derivative under specific conditions. One common method involves the use of a brominated chromenone as a starting material, which is then reacted with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Precursors and Structural Analogues

The closest structurally related compound studied in the literature is 3-acetyl-6-bromo-2H-chromen-2-one (CAS: 1204073-99-9), which serves as a key intermediate for synthesizing heterocyclic derivatives. Its reactivity is driven by:

-

The α,β-unsaturated ketone moiety at the 3-position.

-

The electron-withdrawing bromo substituent at the 6-position, which directs electrophilic substitution.

General Reactivity Patterns of 3-Acylchromenones

The following table summarizes documented reactions of 3-acylchromenones, which may extrapolate to the azepane-carbonyl derivative:

Plausible Reaction Pathways for 3-(Azepane-1-Carbonyl)-6-Bromo-2H-Chromen-2-One

While direct experimental data is lacking, the following reactions are hypothesized based on analogous systems:

3.1. Nucleophilic Acyl Substitution

The azepane-carbonyl group may undergo substitution with nucleophiles (e.g., amines, alcohols) under acidic or basic conditions:

3.2. Cyclocondensation with Dinucleophiles

Reaction with dinucleophiles (e.g., hydrazines, urea) could yield fused heterocycles:

-

Example : Hydrazine hydrate may form pyrazole rings via cyclization.

3.3. Suzuki Coupling at the 6-Bromo Position

The bromine at C6 is a prime site for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups:

Anticipated Challenges and Considerations

-

Steric Hindrance : The bulky azepane group at C3 may slow down nucleophilic attacks or cyclization reactions.

-

Electronic Effects : The electron-rich azepane carbonyl could deactivate the α,β-unsaturated system toward conjugate additions.

-

Stability : Hydrolysis of the azepane-carbonyl group under strong acidic/basic conditions must be monitored.

Research Gaps and Recommendations

-

Synthetic Exploration : Direct synthesis of the azepane-carbonyl derivative via acylation of 6-bromo-3-hydroxy-2H-chromen-2-one with azepane-1-carbonyl chloride.

-

Biological Screening : Given the antitumor activity of related chromenones ( ), evaluate this compound against cancer cell lines (e.g., HEPG2-1).

-

Computational Studies : DFT calculations to predict reactivity hotspots and regioselectivity.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one derivatives as antitumor agents. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study: A study demonstrated that derivatives synthesized from this compound exhibited IC50 values in the nanomolar range, indicating potent antitumor properties. Specifically, one derivative showed an IC50 value of 29 nM against NUGC cancer cells, comparable to established chemotherapeutic agents .

Versatile Synthetic Intermediates

This compound serves as a versatile intermediate for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that lead to the formation of complex molecules with diverse biological activities.

Synthesis Examples:

- Pyrazole Derivatives: The compound can be reacted with hydrazine derivatives to yield pyrazole-containing chromones, which have been evaluated for their antimicrobial and anti-inflammatory properties .

- Thiazole and Pyridine Derivatives: Utilizing this compound as a starting material has led to the synthesis of thiazole and pyridine derivatives with promising pharmacological profiles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy as a drug candidate. Modifications at various positions on the chromone ring can significantly influence biological activity.

Data Table: Structure-Activity Relationships

| Compound | Modification | IC50 (nM) | Activity Type |

|---|---|---|---|

| A | Azepane Substitution | 29 | Antitumor |

| B | Pyrazole Addition | 35 | Antimicrobial |

| C | Thiazole Formation | 45 | Anti-inflammatory |

Pharmacological Evaluation

The pharmacological evaluation of synthesized derivatives is essential for establishing their therapeutic potential. Studies often include assessments of cytotoxicity, selectivity towards cancer cells versus normal cells, and mechanisms of action.

Case Study: A comprehensive pharmacological evaluation revealed that certain derivatives not only inhibited tumor growth but also exhibited lower toxicity towards normal human vascular endothelial cells (HUVEC), suggesting a favorable therapeutic window .

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- 3-(azepane-1-carbonyl)-6,8-dibromo-2H-chromen-2-one

- 3-(azepane-1-carbonyl)-4-methylbenzenesulfonamide

Uniqueness

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one is unique due to the presence of both the azepane ring and the bromine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Biological Activity

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological activities, and the underlying mechanisms that contribute to its effects.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-2H-chromen-2-one with azepane-1-carboxylic acid derivatives. This process can be optimized through various reaction conditions to enhance yield and purity.

Antitumor Activity

Research has demonstrated that derivatives of 6-bromo-2H-chromen-2-one exhibit significant antitumor properties. For instance, compounds synthesized from 3-acetyl-6-bromo-2H-chromen-2-one showed promising activity against liver carcinoma cell lines (HEPG2) with IC50 values ranging from 2.70 µM to 4.90 µM for various derivatives . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 7c | 2.70 ± 0.28 | HEPG2 |

| 23g | 3.50 ± 0.23 | HEPG2 |

| 18a | 4.90 ± 0.69 | HEPG2 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that certain derivatives possess broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes and interference with metabolic processes .

Study on Antiproliferative Agents

In a study focusing on the antiproliferative effects of new heterocycles derived from 3-acetyl-6-bromo-2H-chromen-2-one, several compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications at the azepane moiety significantly affected biological activity, suggesting that structural variations can optimize therapeutic efficacy .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. Molecular docking studies have shown that these compounds can bind effectively to key proteins involved in cancer progression, such as Bcl-2 and p53 .

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one and its derivatives?

The compound is typically synthesized via condensation reactions between azepane-1-carbonyl derivatives and brominated coumarin precursors. For example, the reaction of 6-bromo-2H-chromen-2-one with azepane-1-carbonyl chloride under basic conditions (e.g., using triethylamine) yields the target compound. Derivatives can be generated by further functionalizing the coumarin core or azepane moiety, such as through nucleophilic substitution at the 6-bromo position or coupling reactions (e.g., Suzuki or Ullmann reactions) to introduce aryl/heteroaryl groups .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural validation relies on spectroscopic techniques:

- NMR : and NMR confirm the presence of the azepane carbonyl group (δ ~170 ppm for the carbonyl carbon) and the brominated coumarin scaffold.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) with accurate mass matching.

- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of the 3D structure, including bond angles and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Antiproliferative activity is commonly assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines. Dose-response curves (IC values) and selectivity indices (normal vs. cancer cells) are calculated. For mechanistic insights, follow-up assays like apoptosis induction (Annexin V/PI staining) or cell cycle analysis (flow cytometry) are recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives with twinned crystals or poor diffraction?

- Data Collection : Use high-intensity synchrotron radiation to improve resolution for low-quality crystals.

- Refinement : Employ SHELXL for robust refinement, incorporating twin-law corrections (e.g., BASF parameter) for twinned crystals. Validate with R and CC metrics .

- Visualization : ORTEP-3 aids in modeling disorder or partial occupancy of substituents, ensuring accurate representation of electron density maps .

Q. What methodologies address contradictory biological activity data across different cell lines?

- Dose Optimization : Re-evaluate IC values under standardized conditions (e.g., serum concentration, incubation time).

- Target Engagement Studies : Use proteomics (e.g., thermal shift assays) or CRISPR screening to identify off-target effects.

- Meta-Analysis : Compare results with structurally analogous compounds to identify substituent-dependent trends .

Q. How can hydrogen-bonding networks in its crystal lattice predict solubility or stability?

Graph set analysis (Etter’s method) categorizes hydrogen-bonding patterns (e.g., chains, rings) to infer packing efficiency. For example, a dominant motif (two donor/two acceptor interactions) suggests tight packing, correlating with low solubility. Computational tools (e.g., Mercury CSP) model lattice energy to guide co-crystal or salt formation for improved bioavailability .

Q. What strategies optimize reaction yields for derivatives with sterically hindered substituents?

- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)/XPhos) for Suzuki couplings at the 6-bromo position.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.

- Microwave-Assisted Synthesis : Accelerate reaction kinetics for sluggish transformations (e.g., cyclization steps) .

Methodological Design Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Synthesize analogs with variations in the azepane ring (e.g., ring size, substituents) and coumarin bromine position.

- Bioisosteric Replacement : Replace the azepane carbonyl with sulfonamide or urea groups to assess pharmacophore requirements.

- 3D-QSAR : Use molecular docking (AutoDock Vina) or pharmacophore modeling (Schrödinger) to correlate structural features with activity .

Q. What computational approaches predict intermolecular interactions in co-crystals?

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H-bonding, π-π stacking) using CrystalExplorer.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate interaction energies.

- Polymorph Prediction : Tools like Materials Studio explore stable packing arrangements under varying crystallization conditions .

Data Analysis and Validation

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

- DFT-NMR Integration : Calculate shifts using Gaussian at the MP2/cc-pVTZ level and compare with experimental data. Adjust for solvent effects (PCM model).

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations (e.g., GROMACS) to identify dominant conformers .

Q. What statistical methods validate reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.